molecular formula C17H17NO4S B2689340 Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034302-08-2

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2689340
CAS No.: 2034302-08-2
M. Wt: 331.39
InChI Key: UZIWJVITLWRVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a synthetic compound featuring a benzodioxole scaffold linked to a piperidine ring substituted with a thiophen-3-yloxy group. This structure combines aromatic heterocycles (benzodioxole and thiophene) with a piperidine moiety, a design strategy commonly employed to enhance pharmacokinetic properties and target selectivity in medicinal chemistry .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(12-1-2-15-16(9-12)21-11-20-15)18-6-3-13(4-7-18)22-14-5-8-23-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIWJVITLWRVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and thiophene moieties, followed by their coupling with the piperidine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several derivatives synthesized via β-lactam intermediates or pyrazoline scaffolds. Key comparisons include:

Compound Name Substituents on Piperidine/Morpholine Molecular Weight (g/mol) Melting Point/Physical State Yield (%) Key Functional Groups Biological Activity Reference
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone (Target) 4-(Thiophen-3-yloxy)piperidin-1-yl 385.43* Not reported Not reported Thiophene-O, benzodioxole Unknown -
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone (4c) 4-Hydroxypiperidin-1-yl ~415.5† 156–158°C (solid) 95 Hydroxyl, dihydropyrazole Antibacterial (potential)
JJKK-048: 4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone Bis-benzodioxole, triazole 485.45 Not reported Not reported Triazole, bis-benzodioxole MAGL inhibition, analgesia
(5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone (4a) Phenyl, furan ~380.4† Solid (recrystallized) 77 Furan, dihydropyrazole Antimicrobial (synthesized)

*Calculated molecular weight based on formula.
†Estimated based on analogous structures.

Key Observations:

Discussion of Structural and Functional Divergence

  • Thiophene vs.
  • Benzodioxole Positioning: In JJKK-048, bis-benzodioxole groups are critical for MAGL inhibition, whereas the single benzodioxole in the target compound may limit this activity but expand antibacterial scope .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, also known as N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide, is a complex organic compound characterized by its unique structural features combining benzo[d][1,3]dioxole and thiophene moieties linked through a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}
PropertyValue
Molecular Weight346.40 g/mol
IUPAC NameN-(1,3-benzodioxol-5-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide
CAS Number2034467-37-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that certain bis-benzo[d][1,3]dioxol compounds exhibited significant antitumor activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Notably, some derivatives showed IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, indicating their potent antiproliferative effects .

The mechanisms underlying these anticancer activities include:

  • EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.
  • Apoptosis Induction : Assessments using annexin V-FITC indicated that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and altering proteins such as Bax and Bcl-2 .

Antiproliferative Activity

The antiproliferative effects of benzo[d][1,3]dioxole derivatives have been attributed to their ability to interfere with cell cycle progression and induce apoptosis. For example, cell cycle analysis revealed that these compounds could effectively halt the cell cycle at specific phases, leading to reduced cell viability in various cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Bis-Benzo[d][1,3]dioxol Derivatives : This research focused on synthesizing derivatives with enhanced anticancer properties. The findings suggested that modifications to the dioxole structure could significantly improve cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and key targets involved in cancer progression. This supports the hypothesis that structural modifications can enhance therapeutic efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing benzo[d][1,3]dioxole-containing methanone derivatives, and how can they be adapted for this compound?

  • Methodological Answer: Synthesis typically involves coupling a benzodioxole-containing carboxylic acid derivative with a substituted piperidine via amide or ketone bond formation. For example, a two-step protocol may include:

Activation of the carboxylic acid using coupling agents like EDCI/HOBt or CDI.

Nucleophilic substitution with 4-(thiophen-3-yloxy)piperidine under basic conditions (e.g., DIPEA in DCM) .
Solvent systems (e.g., dichloromethane/methanol gradients) and purification via flash chromatography are critical for isolating pure products .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer:
  • 1H/13C-NMR : To confirm substituent positions and stereochemistry. For example, thiophen-3-yloxy protons resonate at δ 6.45–7.09 ppm in CDCl3 .
  • HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95% peak area) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N values (e.g., ±0.3% deviation indicates purity) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 450–500) .

Advanced Research Questions

Q. How can low synthetic yields (<20%) be optimized for structurally similar methanone derivatives?

  • Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of piperidine derivatives .
  • Catalysis : Use DMAP or Cu(I) catalysts to accelerate coupling reactions .
  • Temperature Control : Elevated temperatures (40–60°C) improve reaction kinetics without decomposition .
    For example, modifying the solvent from EtOAc to DMF increased yields from 8% to 78% in analogous compounds .

Q. How should researchers resolve discrepancies in NMR data during structure elucidation?

  • Methodological Answer: Conflicting NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes or impurities. Steps to address:

Variable Temperature (VT) NMR : Identify conformational equilibria (e.g., hindered rotation in piperidine rings) .

2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiophene vs. benzodioxole protons) .

Crystallography : Validate structures via X-ray diffraction if crystalline solids form .
For instance, VT-NMR resolved ambiguities in piperidine ring proton assignments in (±)-7 .

Q. What experimental designs are recommended for evaluating this compound’s biological activity?

  • Methodological Answer:
  • Target Selection : Prioritize receptors with structural homology to benzoylpiperidine targets (e.g., cannabinoid or serotonin receptors) .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorogenic substrates to measure IC50 values (e.g., monoacylglycerol lipase assays) .
  • Cell-Based Studies : Assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .
  • In Vivo Models : Rodent behavioral studies for CNS activity, paired with pharmacokinetic profiling (plasma half-life, BBB penetration) .

Data Contradiction Analysis

Q. How to interpret conflicting elemental analysis and HPLC purity data?

  • Methodological Answer: Discrepancies between elemental analysis (e.g., C: 72.04% observed vs. 72.85% calculated) and HPLC purity (e.g., 97% peak area) suggest:
  • Hydrate/Solvent Traces : Dry samples under high vacuum (<0.1 mmHg) for 24 hours .
  • Ionic Impurities : Use mass spectrometry to detect counterions (e.g., chloride or acetate) .
  • Degradation : Store compounds at –20°C under argon to prevent oxidation of thiophene or benzodioxole moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.